molecular formula C16H21Cl2N3O B1235450 Midaglizole hydrochloride

Midaglizole hydrochloride

Cat. No.: B1235450
M. Wt: 342.3 g/mol
InChI Key: HLDXGNJPRROMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Midaglizole hydrochloride (chemical name: (±)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate) is a preferential α2-adrenoceptor antagonist with hypoglycemic properties . It stimulates insulin secretion by blocking pancreatic α2-adrenoceptors, which normally inhibit insulin release . Preclinical studies demonstrate its ability to reduce fasting blood glucose in animal models (5–25 mg/kg orally) and suppress postprandial hyperglycemia, even in sulfonylurea-resistant diabetic mice . Phase II clinical trials in non-insulin-dependent diabetes mellitus (NIDDM) patients confirmed its efficacy in lowering plasma glucose without inducing lactic acidosis . However, further clinical development remains unreported .

Properties

Molecular Formula

C16H21Cl2N3O

Molecular Weight

342.3 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;hydrate;dihydrochloride

InChI

InChI=1S/C16H17N3.2ClH.H2O/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;;/h1-9,14H,10-12H2,(H,18,19);2*1H;1H2

InChI Key

HLDXGNJPRROMOW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.O.Cl.Cl

Synonyms

2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate
DG 5128
DG-5128
midaglizole
midaglizole dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Differences: α2-Adrenoceptor Antagonists

Midaglizole’s primary mechanism involves selective α2-adrenoceptor antagonism (pKi = 6.28 for α2 vs. α1), which is 7.4-fold more selective for α2 receptors . This contrasts with:

  • Yohimbine : A classical α2 antagonist with broader receptor interactions. Midaglizole exhibits higher functional selectivity in tissues like the dog mesenteric artery (pA2 = 6.7 against clonidine) .
  • RX801080 : A structural analog of efaroxan (imidazoline M2 antagonist). Unlike Midaglizole, RX801080 lacks intrinsic insulin-secretory activity but antagonizes Midaglizole’s effects, suggesting distinct binding sites .
Table 1: Receptor Affinity and Selectivity
Compound Target Receptor pKi/pA2 Selectivity Ratio (α2:α1) Key Effect
Midaglizole α2-adrenoceptor pKi = 6.28 7.4:1 Insulin secretion stimulation
Yohimbine α2-adrenoceptor pA2 ~7.0–8.0* Lower selectivity Mixed CNS/peripheral effects
Glibenclamide SUR1 (KATP) N/A N/A KATP channel closure

Functional Comparison with Sulfonylureas

Sulfonylureas (e.g., glibenclamide ) act via ATP-sensitive potassium (KATP) channel closure in pancreatic β-cells. Midaglizole’s α2 antagonism operates through a separate pathway but synergizes functionally:

  • RX801080 antagonizes both Midaglizole and glibenclamide, indicating cross-talk between imidazoline and sulfonylurea pathways .
  • Midaglizole avoids sulfonylurea-related side effects (e.g., weight gain, hypoglycemia risk) but lacks long-term clinical validation .

Comparison with Other Adrenergic Modulators

α1-Adrenoceptor Antagonists
  • Moxisylyte hydrochloride: An α1-blocker used for cerebral vasodilation.
β-Adrenoceptor Modulators
  • Mirabegron : β3-agonist for overactive bladder; unrelated to glucose metabolism .
Table 2: Therapeutic Indications and Clinical Status
Compound Primary Target Indication Clinical Status
Midaglizole α2-adrenoceptor NIDDM Phase II completed
Glibenclamide SUR1 (KATP) Type 2 diabetes Marketed
Yohimbine α2-adrenoceptor Erectile dysfunction Marketed (limited use)
Moxisylyte α1-adrenoceptor Cerebral vasodilation Marketed

Advantages and Limitations

  • Advantages :
    • Avoids lactic acidosis, a risk with biguanides like metformin .
    • Effective in sulfonylurea-resistant models .
  • Limitations: Limited clinical data beyond Phase II . Potential blood pressure elevation due to α2-blockade .

Q & A

Q. What is the primary mechanism of action of Midaglizole hydrochloride in modulating adrenergic activity, and how does this inform experimental design?

this compound acts as a preferential α2-adrenoceptor antagonist with a 7.4-fold higher affinity for α2-adrenoceptors (pKi = 6.28) compared to α1-adrenoceptors . This selectivity underpins its pharmacological effects, such as increasing blood pressure and reducing blood glucose levels in preclinical models . For experimental validation, researchers should:

  • Use radioligand binding assays to quantify receptor affinity (e.g., competition experiments with [³H]-yohimbine for α2 receptors).
  • Pair in vitro binding data with functional assays (e.g., isolated tissue preparations like rat vas deferens for α2 antagonism) to confirm activity.

Q. How should researchers design dose-response studies to evaluate Midaglizole’s dual effects on blood pressure and glucose regulation?

In vivo studies should employ rodent models (e.g., streptozotocin-induced diabetic rats) to simultaneously monitor blood glucose (via glucometry) and blood pressure (via telemetry or tail-cuff plethysmography). Doses ranging from 1–20 mg/kg (intraperitoneal or oral administration) are typical, with measurements taken at 30-minute intervals for 4–6 hours post-administration . Include control groups receiving selective α1 antagonists (e.g., prazosin) to isolate α2-mediated effects.

Advanced Research Questions

Q. What methodological approaches can resolve contradictions between in vitro receptor binding data and in vivo physiological outcomes?

Discrepancies may arise due to pharmacokinetic factors (e.g., bioavailability, metabolite activity) or off-target effects. To address this:

  • Perform pharmacokinetic profiling (LC-MS/MS) to correlate plasma/tissue concentrations with observed effects .
  • Use genetic knockout models (e.g., α2-adrenoceptor-deficient mice) to confirm target specificity.
  • Apply systems pharmacology modeling to integrate binding affinity, tissue distribution, and downstream signaling pathways .

Q. How can researchers optimize analytical methods to assess this compound’s stability under varying storage conditions?

Follow pharmacopeial guidelines for small-molecule stability testing:

  • Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column to monitor degradation products.
  • Validate methods per ICH Q2(R1) criteria, including precision (RSD < 2%), accuracy (90–110% recovery), and linearity (R² > 0.995) .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare to real-time data (25°C/60% RH) to predict shelf life .

Q. What strategies are recommended for reconciling gaps between preclinical efficacy and the lack of clinical data for Midaglizole?

  • Perform interspecies metabolic comparisons (e.g., microsomal incubation with human vs. rodent liver enzymes) to identify translational barriers .
  • Design proof-of-concept clinical trials focusing on surrogate endpoints (e.g., catecholamine levels, insulin sensitivity) in small cohorts, adhering to ethical guidelines for early-phase studies .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing Midaglizole’s dose-dependent effects on glucose and blood pressure?

  • Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/ED₅₀ values.
  • Use multivariate ANOVA to assess interactions between glucose reduction and blood pressure elevation .
  • Report effect sizes with 95% confidence intervals to quantify biological relevance beyond p-values .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Document synthesis protocols per BRENDA standards, including reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., recrystallization from ethanol/water) .
  • Characterize batches via NMR (¹H/¹³C), high-resolution mass spectrometry (exact mass: 323.0956 g/mol ), and elemental analysis (C, H, N within ±0.4% of theoretical values).

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